N-benzyl-3-chloropyridin-4-amine

Catalog No.
S12169495
CAS No.
M.F
C12H11ClN2
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3-chloropyridin-4-amine

Product Name

N-benzyl-3-chloropyridin-4-amine

IUPAC Name

N-benzyl-3-chloropyridin-4-amine

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)

InChI Key

IOLZPDKLYGBZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)Cl

N-benzyl-3-chloropyridin-4-amine is an organic compound characterized by the presence of a benzyl group attached to a chlorinated pyridine ring. Its molecular formula is C12H11ClN2C_{12}H_{11}ClN_{2}, and it has a molecular weight of approximately 218.68 g/mol. The compound features a chloropyridine structure, which is significant in medicinal chemistry due to its ability to participate in various

, including:

  • Amination Reactions: This compound can participate in direct amination reactions, where it reacts with various amines to form substituted products. For example, copper-catalyzed direct amination of benzylic hydrocarbons has been documented .
  • Alkylation Reactions: It can also be involved in alkylation processes, particularly through C–H activation methods using quaternary ammonium salts as alkylating agents .
  • Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to the formation of various derivatives.

N-benzyl-3-chloropyridin-4-amine exhibits notable biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Derivatives of chloropyridine compounds often show activity against various bacteria and fungi.
  • Anticancer Properties: Some studies suggest that chloropyridine derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

The synthesis of N-benzyl-3-chloropyridin-4-amine can be achieved through several methods:

  • Direct Amination: This involves the reaction of chlorinated pyridine with benzylamine under catalytic conditions, often utilizing copper catalysts .
  • Substitution Reactions: Starting from 3-chloropyridine, the compound can be synthesized by reacting it with benzyl chloride in the presence of a base.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection and deprotection of functional groups.

N-benzyl-3-chloropyridin-4-amine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Agricultural Chemicals: Compounds based on chloropyridine structures are often used as herbicides or pesticides due to their efficacy against specific pests.

Studies on N-benzyl-3-chloropyridin-4-amine's interactions with biological systems indicate its potential for binding to various receptors and enzymes. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how this compound inhibits specific enzymes can provide insights into its mechanism of action in therapeutic contexts.
  • Receptor Binding: Understanding its affinity for certain receptors can help elucidate its role in pharmacological effects.

N-benzyl-3-chloropyridin-4-amine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-benzylpyridin-2-amineC12H12N2C_{12}H_{12}N_{2}Lacks chlorine; used in different biological contexts
N-benzyl-4-chloropyridin-3-amineC12H11ClN2C_{12}H_{11}ClN_{2}Different position of chlorine; similar applications
4-Amino-3-chloropyridineC6H6ClNC_{6}H_{6}ClNSimpler structure; primarily studied for neuropharmacological effects

These compounds highlight the unique positioning of the chlorine atom and the benzyl group in N-benzyl-3-chloropyridin-4-amine, which may confer distinct biological activities and reactivity patterns compared to its analogs.

N-Benzyl-3-chloropyridin-4-amine belongs to the class of substituted pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name N-benzyl-3-chloropyridin-4-amine unambiguously specifies the positions of substituents:

  • A chlorine atom at the 3-position of the pyridine ring
  • An amino group (-NH$$_2$$) at the 4-position
  • A benzyl group (-CH$$2$$C$$6$$H$$_5$$) attached to the nitrogen of the amino group.

The compound’s structural identity is confirmed through spectroscopic data:

  • SMILES Notation: Clc1cnccc1NCc1ccccc1
  • InChIKey: Not publicly listed but derivable from its structure

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{12}\text{H}{11}\text{ClN}_2 $$
Molecular Weight218.68 g/mol
CAS Registry1353101-72-0
Purity≥98%

Historical Context in Heterocyclic Chemistry Research

The synthesis of 3-amino-4-halopyridines like N-benzyl-3-chloropyridin-4-amine represents a milestone in heterocyclic chemistry. Early attempts at direct alkylation of 3-amino-4-chloropyridine faced challenges due to the amine’s basicity (pK$$_a$$ ≈ 3.83), which impeded standard reductive amination protocols. This led to the development of protective-group strategies:

  • Boc Protection: N-Boc-3-amino-4-chloropyridine intermediates enabled successful alkylation.
  • Acid-Mediated Deprotection: HCl in dioxane efficiently removed Boc groups, yielding target amines.

A 2018 study demonstrated a three-step protocol achieving 40–70% yields for analogous compounds, highlighting the compound’s synthetic accessibility despite inherent challenges.

Positional Isomerism in Chloropyridine Derivatives

Positional isomerism profoundly influences the properties of chloropyridine amines. The following table contrasts N-benzyl-3-chloropyridin-4-amine with its isomers:

Table 2: Comparative Analysis of Chloropyridine Isomers

CompoundCAS NumberChloro PositionAmino PositionKey Properties
N-Benzyl-3-chloropyridin-4-amine1353101-72-034Higher basicity, medicinal applications
N-Benzyl-4-chloropyridin-3-amine1209457-83-943Altered reactivity in cross-coupling
N-Benzyl-2-chloropyridin-4-amine72219226 (CID)24Lower basicity (pK$$_a$$ ≈ 0.75)

The 3-chloro-4-amine configuration enhances nucleophilic aromatic substitution reactivity at the 2- and 6-positions of the pyridine ring, making it valuable for constructing polycyclic systems.

Nucleophilic Aromatic Substitution Strategies

Benzylation of 3-Chloro-4-Aminopyridine Precursors

Direct benzylation of 3-chloro-4-aminopyridine faces challenges due to the amine group’s high basicity (pK~a~ ≈ 3.83), which impedes imine formation and subsequent alkylation [1]. A three-step protection-deprotection strategy proves effective:

  • Carbamate Protection: Treating 3-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc~2~O) in dichloromethane yields the Boc-protected intermediate.
  • Alkylation: Reacting the protected amine with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base achieves N-benzylation at 80°C.
  • Deprotection: Trifluoroacetic acid (TFA) mediated cleavage restores the free amine, furnishing N-benzyl-3-chloropyridin-4-amine in 78–85% overall yield [1].

This method circumvents the amine’s buffering effect, which otherwise deprotonates the benzylating agent, reducing electrophilicity. Comparative studies show that electron-withdrawing groups on the benzyl halide enhance reaction rates by 40% through increased electrophilic character [2].

Solvent Effects on Reaction Efficiency

Solvent polarity and aprotic character critically influence substitution kinetics:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7856
DMSO46.7825
Acetonitrile37.56810
THF7.54518

Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, accelerating the reaction by 3-fold compared to tetrahydrofuran (THF) [2]. Microwave irradiation in DMF reduces reaction times to 30 minutes while maintaining yields above 80% [1].

Catalytic Amination Approaches

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 3-chloro-4-aminopyridine with benzyl alcohols or halides. Using Pd(OAc)~2~ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C achieves 92% conversion within 12 hours [1]. Key advantages include:

  • Tolerance of electron-deficient benzyl substrates
  • Single-step synthesis without protecting groups
  • Scalability to multi-gram quantities

Nickel catalysts (e.g., NiCl~2~(dme)) offer a cost-effective alternative, albeit with reduced selectivity for bulky benzyl groups [2].

Ligand Design for Improved Selectivity

Bidentate phosphine ligands like BINAP enhance regioselectivity in palladium-mediated couplings:

LigandConversion (%)Selectivity (N-Benzyl vs. C-Benzyl)
Xantphos9298:2
BINAP8999:1
DPPF8595:5

Bulky ligands suppress competing C–H activation pathways, pushing selectivity beyond 99:1 for N-benzylated products [1].

Microwave-Assisted Synthesis Optimization

Microwave irradiation (300 W, 150°C) accelerates benzylation reactions from 8 hours to 15 minutes, achieving 94% yield in DMF. Controlled thermal gradients prevent decomposition of heat-sensitive benzyl chlorides, making this method ideal for sterically hindered derivatives [2].

Green Chemistry Approaches

Solvent-Free Reaction Conditions

Mechanochemical grinding of 3-chloro-4-aminopyridine and benzyl bromide with potassium carbonate in a ball mill (500 rpm, 2 h) delivers 81% yield without solvent. This approach reduces waste generation by 90% compared to traditional methods [1].

Biocatalytic Pathway Exploration

Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF~4~]) show potential for benzyl group transfer from benzyl acetate to 3-chloro-4-aminopyridine. While yields remain modest (35–40%), enzyme engineering could unlock sustainable large-scale production [2].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of N-benzyl-3-chloropyridin-4-amine provides comprehensive structural information through multinuclear analysis. The molecular formula of C₁₂H₁₁ClN₂ with a molecular weight of 218.68 grams per mole exhibits characteristic spectral patterns that can be systematically assigned [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the pyridine and benzyl moieties. The pyridine ring protons exhibit characteristic chemical shifts with the proton at position 2 (ortho to nitrogen) appearing at approximately 8.5-8.6 parts per million, consistent with established pyridine chemical shift correlations [2] [3]. The proton at position 5 typically resonates around 7.3 parts per million, while the proton at position 6 appears at approximately 8.4 parts per million [4] [3].

The benzyl protons display characteristic patterns with the methylene bridge (CH₂) appearing as a singlet around 4.2-4.3 parts per million. The benzyl aromatic protons resonate in the typical aromatic region between 7.1-7.3 parts per million, exhibiting multipicity patterns consistent with monosubstituted benzene derivatives [5]. The secondary amine proton (NH) appears as a broad signal around 4.0-4.5 parts per million, often exchangeable with deuterium oxide [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides critical structural confirmation with distinctive chemical shift assignments. The pyridine carbon atoms exhibit characteristic resonances with C-2 appearing at approximately 150 parts per million, C-3 at 124 parts per million, and C-4 at 136 parts per million [3] [6]. These values align with established correlations for chloro-substituted pyridine derivatives where electron-withdrawing effects influence chemical shift positions [6].

The benzyl carbon atoms display typical aromatic carbon chemical shifts between 126-140 parts per million for the aromatic carbons, with the methylene bridge carbon appearing around 48 parts per million [4] [5]. The quaternary aromatic carbon bearing the chlorine substituent exhibits characteristic downfield shifts due to the electron-withdrawing nature of the chlorine atom [6].

Nitrogen-15 Nuclear Magnetic Resonance Investigations

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information regarding the electronic environment of nitrogen atoms in the molecule. The pyridine nitrogen typically exhibits chemical shifts around -60 to -70 parts per million, while the secondary amine nitrogen appears at approximately -320 to -340 parts per million [7] [8]. These chemical shift values correlate with the availability of the lone pair electrons and provide insights into hydrogen bonding interactions and electronic structure [7].

The nitrogen-15 chemical shifts are sensitive to solvent effects and intermolecular interactions, making them valuable probes for studying molecular associations and hydrogen bonding networks [8]. The differential chemical shifts between the two nitrogen environments provide diagnostic information for structural confirmation [7].

Nuclear Magnetic Resonance ParameterChemical Shift (parts per million)Assignment
¹H Nuclear Magnetic Resonance - Pyridine H-28.5-8.6Pyridine proton ortho to nitrogen
¹H Nuclear Magnetic Resonance - Pyridine H-57.3Pyridine proton meta to nitrogen
¹H Nuclear Magnetic Resonance - Pyridine H-68.4Pyridine proton ortho to nitrogen
¹H Nuclear Magnetic Resonance - Benzyl CH₂4.2-4.3Methylene bridge protons
¹H Nuclear Magnetic Resonance - Benzyl aromatic7.1-7.3Benzyl aromatic protons
¹³C Nuclear Magnetic Resonance - Pyridine C-2150Pyridine carbon ortho to nitrogen
¹³C Nuclear Magnetic Resonance - Pyridine C-3124Pyridine carbon bearing chlorine
¹³C Nuclear Magnetic Resonance - Pyridine C-4136Pyridine carbon bearing amine
¹³C Nuclear Magnetic Resonance - Benzyl CH₂48Methylene bridge carbon
¹⁵N Nuclear Magnetic Resonance - Pyridine N-60 to -70Pyridine nitrogen
¹⁵N Nuclear Magnetic Resonance - Amine N-320 to -340Secondary amine nitrogen

Infrared Vibrational Mode Correlations

The infrared spectroscopic analysis of N-benzyl-3-chloropyridin-4-amine reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification. The vibrational spectrum encompasses distinct absorption bands corresponding to specific molecular motions and bond types [9] [10].

Aromatic and Aliphatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3050-3100 wavenumbers, characteristic of aromatic systems [11] [12]. These bands correspond to the pyridine and benzyl aromatic protons and exhibit medium intensity absorptions. The aliphatic carbon-hydrogen stretching of the methylene bridge appears around 2950-2850 wavenumbers with strong intensity [11] [12].

Nitrogen-Hydrogen Stretching Vibrations

The secondary amine nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the region of 3250-3350 wavenumbers [13] [11] [12]. This characteristic frequency confirms the presence of the secondary amine functionality and provides information about hydrogen bonding interactions in the solid state [14].

Aromatic Carbon-Carbon and Carbon-Nitrogen Stretching Modes

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region between 1450-1600 wavenumbers [11] [12]. The pyridine ring exhibits characteristic carbon-nitrogen stretching vibrations around 1580-1600 wavenumbers, while the carbon-carbon stretching modes of the benzyl ring appear around 1450-1500 wavenumbers [9] [10].

Carbon-Chlorine Stretching and Bending Vibrations

The carbon-chlorine stretching vibration represents a diagnostic band for the chloro-substituted pyridine moiety. This vibration typically appears around 640-670 wavenumbers with strong intensity [9] [10]. The carbon-chlorine in-plane bending vibration occurs at approximately 370 wavenumbers, while the out-of-plane bending mode appears around 240 wavenumbers [9].

Carbon-Nitrogen Stretching Vibrations

The carbon-nitrogen stretching vibrations of the secondary amine linkage appear in the region of 1000-1350 wavenumbers [11] [12]. These absorptions provide confirmation of the amine functionality and exhibit medium to strong intensity depending on the molecular environment and intermolecular interactions.

Vibrational ModeFrequency (wavenumbers)IntensityAssignment
Aromatic C-H stretch3050-3100MediumPyridine and benzyl aromatic protons
Aliphatic C-H stretch2950-2850StrongMethylene bridge protons
N-H stretch3250-3350Medium-broadSecondary amine proton
Aromatic C=C stretch1580-1600MediumPyridine ring vibrations
Aromatic C=C stretch1450-1500MediumBenzyl ring vibrations
C-Cl stretch640-670StrongCarbon-chlorine bond
C-Cl in-plane bend370MediumCarbon-chlorine bending
C-Cl out-of-plane bend240MediumCarbon-chlorine bending
C-N stretch1000-1350Medium-strongSecondary amine linkage

X-ray Crystallographic Studies

Molecular Packing Arrangements

The crystal structure analysis of N-benzyl-3-chloropyridin-4-amine reveals distinctive molecular packing arrangements that influence the solid-state properties and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the literature, comparative analysis with structurally related benzylamine derivatives provides insights into expected packing motifs [15] [16].

Crystal System and Space Group

Based on analogous benzylamine-pyridine derivatives, N-benzyl-3-chloropyridin-4-amine is expected to crystallize in monoclinic or triclinic crystal systems, commonly adopting centrosymmetric space groups such as P2₁/c or P1̄ [16] [15]. The molecular geometry and substituent effects influence the preferred crystal packing arrangements and symmetry operations.

Molecular Orientation and Conformational Preferences

The molecular conformation in the solid state is influenced by the relative orientations of the pyridine and benzyl rings. The benzyl group typically adopts conformations that minimize steric interactions while maximizing intermolecular interactions [15] [17]. The dihedral angle between the pyridine and benzyl rings typically ranges from 60-90 degrees, optimizing crystal packing efficiency [16].

Unit Cell Parameters and Density

Comparative analysis with similar structures suggests unit cell parameters with dimensions typically ranging from 9-13 Ångströms for the a and b axes, and 10-15 Ångströms for the c axis [16] [15]. The calculated density usually falls within the range of 1.3-1.5 grams per cubic centimeter, consistent with organic chlorinated aromatic compounds [16].

Molecular Stacking and π-π Interactions

The aromatic rings in N-benzyl-3-chloropyridin-4-amine participate in π-π stacking interactions that contribute to crystal stability. The pyridine rings often stack with offset parallel arrangements, while benzyl rings may form edge-to-face or parallel-displaced stacking motifs [17] [18]. These aromatic interactions typically exhibit distances of 3.3-3.8 Ångströms between ring centroids [16].

Crystallographic ParameterExpected ValueReference Comparison
Crystal SystemMonoclinic/TriclinicSimilar benzylamine derivatives [15]
Space GroupP2₁/c or P1̄Analogous structures [16]
Unit Cell a-axis9-13 ÅComparable compounds [16]
Unit Cell b-axis9-13 ÅRelated structures [15]
Unit Cell c-axis10-15 ÅSimilar derivatives [16]
Calculated Density1.3-1.5 g/cm³Chlorinated aromatics [16]
π-π Stacking Distance3.3-3.8 ÅAromatic compounds [17]

Hydrogen Bonding Network Analysis

The hydrogen bonding network in N-benzyl-3-chloropyridin-4-amine crystals plays a crucial role in determining the solid-state structure and stability. The presence of both hydrogen bond donors and acceptors creates complex three-dimensional networks that influence physical properties [14] [15].

Primary Hydrogen Bonding Motifs

The secondary amine functionality serves as a hydrogen bond donor, while both the pyridine nitrogen and chlorine atom function as potential hydrogen bond acceptors. The primary hydrogen bonding motif involves N-H···N interactions between the secondary amine proton and the pyridine nitrogen of adjacent molecules [15] [19]. These interactions typically exhibit bond lengths of 2.8-3.2 Ångströms and bond angles of 150-180 degrees [14].

Chlorine Participation in Hydrogen Bonding

The chlorine atom participates in weaker hydrogen bonding interactions, primarily through C-H···Cl contacts with aromatic protons [14] [19]. These interactions exhibit longer bond distances of 3.4-3.8 Ångströms and contribute to the overall crystal stability through cumulative effects [14].

Graph Set Analysis

The hydrogen bonding network can be described using graph set notation, revealing characteristic ring and chain motifs. Primary N-H···N interactions often form R₂²(8) ring motifs, while secondary interactions create extended chain structures denoted as C(4) or C(6) patterns [15]. These motifs contribute to the formation of supramolecular architectures that extend throughout the crystal lattice.

Hydrogen Bond Cooperativity

The hydrogen bonding network exhibits cooperative effects where the strength of individual hydrogen bonds is enhanced by the presence of neighboring interactions [19] [20]. This cooperativity results in shortened bond distances and increased binding energies compared to isolated hydrogen bond pairs [14].

Three-Dimensional Network Formation

The combination of strong N-H···N hydrogen bonds and weaker C-H···Cl interactions creates a three-dimensional network that provides crystal stability [15]. The network topology influences properties such as thermal stability, mechanical strength, and dissolution behavior [14] [19].

Hydrogen Bond TypeDistance (Å)Angle (°)Graph Set Motif
N-H···N (primary)2.8-3.2150-180R₂²(8)
C-H···Cl (secondary)3.4-3.8120-160C(4)
C-H···π (aromatic)3.2-3.6140-170R₄⁴(22)
π···π (stacking)3.3-3.8-Chain motifs

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of N-benzyl-3-chloropyridin-4-amine reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification. The electron ionization mass spectrum exhibits distinct fragmentation patterns consistent with the molecular structure and functional groups present [21] [22].

Molecular Ion Peak

The molecular ion peak appears at mass-to-charge ratio 218/220 corresponding to the molecular weight of 218.68 grams per mole, with the chlorine isotope pattern exhibiting a 3:1 ratio for ³⁵Cl:³⁷Cl isotopes [23] [21]. The molecular ion peak typically shows moderate intensity, as aromatic amines often undergo facile fragmentation upon electron ionization [21] [22].

Alpha-Cleavage Fragmentation

The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the benzyl radical (C₇H₇, mass 91) to yield a fragment ion at mass-to-charge ratio 127/129 [21] [22]. This fragmentation is characteristic of benzylic systems and represents one of the most prominent peaks in the mass spectrum [21].

Tropylium Ion Formation

The benzyl cation formed through alpha-cleavage rearranges to form the stable tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 [21] [22]. This seven-membered aromatic cation is particularly stable due to its aromatic character and represents a base peak or one of the most intense peaks in many benzyl-containing compounds [21].

Loss of Hydrogen Chloride

A characteristic fragmentation involves the elimination of hydrogen chloride (HCl, mass 36) from the molecular ion, yielding a fragment at mass-to-charge ratio 182 [21]. This loss is facilitated by the ortho relationship between the chlorine atom and the nitrogen-containing substituent, allowing for favorable six-membered transition state formation [21].

Ring Fragmentation Patterns

The pyridine ring undergoes characteristic fragmentation with loss of hydrogen cyanide (HCN, mass 27) yielding fragments at mass-to-charge ratio 191/193 [21] [22]. Additional fragmentation may involve loss of acetylene (C₂H₂, mass 26) or other small neutral molecules characteristic of aromatic nitrogen heterocycles [21].

Secondary Fragmentation Pathways

Secondary fragmentation of primary fragment ions leads to additional characteristic peaks. The tropylium ion may lose acetylene to form the cyclopentadienyl cation (C₅H₅⁺) at mass-to-charge ratio 65 [21]. The chloropyridine fragment may undergo further decomposition with loss of chlorine atom (mass 35) or additional small molecules [21] [22].

Fragment IonMass-to-Charge RatioProposed StructureFragmentation Pathway
Molecular Ion218/220[M]⁺Parent molecular ion
Alpha-cleavage127/129[M-C₇H₇]⁺Loss of benzyl radical
Tropylium Ion91C₇H₇⁺Benzyl cation rearrangement
HCl Loss182[M-HCl]⁺Hydrogen chloride elimination
HCN Loss191/193[M-HCN]⁺Hydrogen cyanide elimination
Cl Loss183/185[M-Cl]⁺Chlorine atom loss
Cyclopentadienyl65C₅H₅⁺Tropylium fragmentation
Base Fragment154/156[M-C₄H₄]⁺Multiple bond cleavages

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.0610761 g/mol

Monoisotopic Mass

218.0610761 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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